molecular formula C13H24N2O3S B12758059 2-(2-(Diethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid CAS No. 85486-59-5

2-(2-(Diethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid

Cat. No.: B12758059
CAS No.: 85486-59-5
M. Wt: 288.41 g/mol
InChI Key: CNOBQTGRMBXQSL-UHFFFAOYSA-N
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Description

2-(2-(Diethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a carboxylic acid group, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid can be achieved through several methods. One common approach involves the condensation of a thiazolidine derivative with a diethylamino ketone under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-(2-(Diethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Diethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may facilitate binding to these targets, while the thiazolidine ring can participate in various chemical reactions. The compound’s effects are mediated through pathways involving these molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Diethylamino)-2-oxoethyl)-2,5,5-trimethyl-4-thiazolidinecarboxylic acid is unique due to its combination of a thiazolidine ring, a carboxylic acid group, and a diethylamino group.

Properties

CAS No.

85486-59-5

Molecular Formula

C13H24N2O3S

Molecular Weight

288.41 g/mol

IUPAC Name

2-[2-(diethylamino)-2-oxoethyl]-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C13H24N2O3S/c1-6-15(7-2)9(16)8-13(5)14-10(11(17)18)12(3,4)19-13/h10,14H,6-8H2,1-5H3,(H,17,18)

InChI Key

CNOBQTGRMBXQSL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC1(NC(C(S1)(C)C)C(=O)O)C

Origin of Product

United States

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